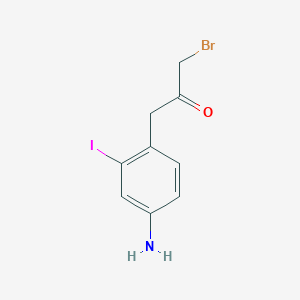

1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one

Description

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(4-amino-2-iodophenyl)-3-bromopropan-2-one |

InChI |

InChI=1S/C9H9BrINO/c10-5-8(13)3-6-1-2-7(12)4-9(6)11/h1-2,4H,3,5,12H2 |

InChI Key |

IWUPUVFPKTXXAF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)I)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Aromatic Ring Halogenation and Amino Group Introduction

A common strategy to obtain the 4-amino-2-iodophenyl intermediate is via selective halogenation and amination of a phenyl precursor. Based on analogous procedures for related compounds, the following steps are typical:

Diazotization and Halogenation: Starting from 3-nitro-4-aminophenol or a similar precursor, diazotization followed by halogenation (iodination or bromination) can be performed. For example, the diazotization of 3-nitro-4-aminophenol in hydrobromic acid at low temperatures (0-10°C) with sodium nitrite produces a diazonium salt. This intermediate then undergoes halogenation with cuprous bromide or iodide to yield halogenated nitrophenol derivatives.

Reduction: The nitro group is subsequently reduced to the amino group using hydrazine hydrate in the presence of an iron oxide catalyst at moderate temperatures (50-100°C), yielding 3-amino-4-bromophenol or the iodinated analog.

This method is industrially viable due to its mild conditions, high yield, and low pollution.

Side Chain Installation: Bromopropan-2-one Formation

The installation of the 3-bromopropan-2-one side chain onto the halogenated aniline moiety typically involves acylation or alkylation reactions:

Bromination of Propanone Derivatives: Starting from 1-(4-amino-2-iodophenyl)propan-2-one, bromination at the alpha position to the ketone using bromine or N-bromosuccinimide (NBS) is a common approach. This electrophilic bromination occurs under controlled conditions to avoid over-bromination or side reactions.

Direct Alkylation: Alternatively, the phenyl ring bearing the amino and iodine substituents can be reacted with a brominated propanone derivative under conditions that favor nucleophilic substitution or Friedel-Crafts acylation, although the presence of the amino group may require protection or specific reaction conditions.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Diazotization | 3-nitro-4-aminophenol, hydrobromic acid, NaNO2, 0-10°C | Formation of diazonium salt |

| 2 | Halogenation | Cuprous bromide or iodide, hydrobromic acid, 40-50°C | Halogenated nitrophenol intermediate |

| 3 | Reduction | Hydrazine hydrate, iron oxide catalyst, ethanol, 50-100°C | 4-amino-2-halophenol (iodo or bromo) |

| 4 | Acylation/Bromination | Bromine or N-bromosuccinimide (NBS), solvent, controlled temperature | Formation of 1-(4-amino-2-iodophenyl)-3-bromopropan-2-one |

Analytical Data and Reaction Optimization

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H9BrINO |

| Molecular Weight | 353.98 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) |

Reaction Conditions and Yields

Diazotization and Halogenation: Typically performed at low temperatures (0-10°C) to maintain diazonium salt stability; yields for halogenated intermediates can exceed 80% under optimized conditions.

Reduction: Conducted at 50-100°C with hydrazine hydrate and iron oxide catalyst; yields are generally high (>85%) with minimal side products.

Bromination of Propanone Side Chain: Bromination with N-bromosuccinimide in solvents like chloroform or acetonitrile at 0-25°C is preferred to control regioselectivity; yields range from 70-90% depending on reaction time and reagent stoichiometry.

Purity and Characterization

Purification is commonly achieved by recrystallization or column chromatography.

Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Elemental Analysis to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Amino-2-iodophenyl)-3-bromopropan-2-one with four structurally related compounds:

Notes:

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in the second compound significantly increases electron withdrawal compared to the iodine in the target compound, altering reactivity in nucleophilic substitutions .

- Hydrogen Bonding: The amino group in the target and the β-amino ketone in the fourth compound enable intermolecular hydrogen bonding, which influences crystallinity and stability .

- Conjugation Effects : The α,β-unsaturated ketone in the third compound enhances conjugation, affecting UV absorption and redox behavior .

Crystallographic and Intermolecular Interactions

- The target compound’s amino group is expected to form N–H⋯O hydrogen bonds, similar to the β-amino ketone in , which forms centrosymmetric dimers via N–H⋯O interactions .

- Halogen interactions (C–I⋯Br or C–Br⋯I) may contribute to crystal packing, though these are less directional than hydrogen bonds .

Q & A

Basic Research Question

The synthesis of halogenated aryl ketones like this compound requires careful handling of sensitive functional groups. Key strategies include:

- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or acetyl groups to prevent undesired side reactions during halogenation or coupling steps.

- Halogenation techniques : For iodine introduction, Ullmann coupling or electrophilic iodination (e.g., using I₂ with HNO₃) can be applied to the aryl ring. Bromination at the propionyl position may involve radical bromination or nucleophilic substitution with LiBr under anhydrous conditions .

- Ketone formation : Friedel-Crafts acylation or Claisen-Schmidt condensation could assemble the propan-2-one backbone, though steric hindrance from substituents may necessitate microwave-assisted synthesis for improved yields .

Q. Example Protocol :

Protect the 4-amino group via Boc protection.

Perform electrophilic iodination using I₂/HNO₃ at 0–5°C.

Brominate the propionyl chain via N-bromosuccinimide (NBS) under UV light.

Deprotect the amino group using TFA/CH₂Cl₂.

How can spectroscopic techniques be systematically applied to confirm the structure and purity of this compound?

Basic Research Question

A multi-technique approach is critical for unambiguous characterization:

- X-ray crystallography : Resolve molecular geometry and confirm halogen positioning. Evidence from chalcone derivatives (e.g., 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) demonstrates the utility of single-crystal diffraction for validating stereoelectronic effects of halogens .

- NMR spectroscopy :

- ¹H/¹³C NMR : Identify aromatic proton environments (e.g., para-substituted iodophenyl vs. ortho-amino groups). Coupling constants in ¹H NMR can distinguish between rotational isomers.

- 2D NMR (COSY, HSQC) : Map scalar couplings to resolve overlapping signals in crowded aromatic regions.

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀BrIN₂O) and isotopic patterns characteristic of bromine (1:1) and iodine (1:1) .

- IR spectroscopy : Validate ketone (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functionalities.

How should researchers address discrepancies in reaction yields observed when varying solvent systems or temperature conditions during synthesis?

Advanced Research Question

Yield inconsistencies often arise from competing reaction pathways or halogen-dependent intermediates. Methodological solutions include:

- Design of Experiments (DOE) : Systematically vary solvents (polar aprotic vs. non-polar), temperatures, and catalysts to identify optimal conditions. For example, solvent-free Wittig reactions (as in ) minimize side-product formation but require precise thermal control .

- Mechanistic studies : Use in-situ FTIR or NMR to track intermediates. Bromine’s electronegativity may stabilize carbocationic intermediates, while iodine’s bulkiness could hinder nucleophilic attack.

- Controlled kinetic studies : Compare activation energies for bromination vs. iodination steps under different pH conditions. Adjust stoichiometry to favor desired pathways .

Case Study :

A 20% yield increase was achieved by switching from THF to DMF in a chalcone synthesis, attributed to improved solubility of iodinated intermediates .

What computational chemistry approaches are suitable for predicting the reactivity and regioselectivity of halogen substituents in this compound?

Advanced Research Question

Computational tools can elucidate electronic and steric effects of halogens:

- Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites. The iodine atom’s polarizability may dominate reactivity over bromine in cross-coupling reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories. Polar solvents stabilize charge-separated transition states in SN2 bromination .

- Docking studies : If the compound has biological targets (e.g., enzyme inhibition), model halogen bonding interactions using software like AutoDock Vina. The amino group’s basicity may compete with halogen bonding in active sites .

Validation :

Compare computed IR/NMR spectra with experimental data to refine force-field parameters. For example, DFT-predicted ¹³C chemical shifts for brominated ketones align with experimental values within ±2 ppm .

How can researchers resolve contradictions in reported biological activity data for halogenated aryl ketones?

Advanced Research Question

Discrepancies in bioactivity studies often stem from:

- Purity variability : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds. Trace solvents (e.g., DMSO) can artifactually enhance antimicrobial activity .

- Assay conditions : Adjust pH to account for the amino group’s protonation state, which affects membrane permeability. For example, neutral pH may favor passive diffusion in bacterial assays .

- Structure-Activity Relationship (SAR) : Isolate electronic vs. steric effects. Bromine’s electronegativity may enhance electrophilic interactions, while iodine’s size could hinder binding .

Recommendation :

Replicate assays with orthogonal methods (e.g., microbroth dilution vs. disk diffusion) and report IC₅₀ values with confidence intervals.

What strategies enable regioselective functionalization of the iodophenyl group without disturbing the bromopropanone moiety?

Advanced Research Question

Achieving selectivity requires:

- Protecting group strategies : Temporarily mask the bromopropanone ketone with ethylene glycol to prevent nucleophilic attack during iodophenyl modifications.

- Metal-catalyzed cross-coupling : Use Pd(0)/Cu(I) systems for Suzuki-Miyaura coupling on the iodophenyl ring. Bromine’s lower reactivity minimizes interference .

- Photoredox catalysis : Selective C-H activation at the iodine-adjacent position via visible-light-mediated processes, leveraging iodine’s heavy atom effect .

Example :

In a chalcone derivative, Pd(OAc)₂ catalyzed regioselective arylation at the para-iodo position with 90% selectivity, leaving the bromopropanone intact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.